Product packaging for Cyclopropylmagnesium Bromide(Cat. No.:CAS No. 23719-80-4)

Cyclopropylmagnesium Bromide

Cat. No.: B1589388
CAS No.: 23719-80-4
M. Wt: 145.28 g/mol
InChI Key: VFZXMEQGIIWBFJ-UHFFFAOYSA-M
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Description

Cyclopropylmagnesium bromide is an organometallic Grignard reagent supplied as a solution, typically around 0.5M to 0.7M in solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . It is a valuable synthetic building block used by researchers to incorporate the strained, high-energy cyclopropyl ring into target molecules. This reagent readily participates in nucleophilic addition reactions with a variety of electrophiles. A prominent application is its use in the copper-catalyzed carbomagnesiation of cyclopropenes, a method that enables the stereoselective synthesis of complex, polysubstituted cyclopropanes as single diastereomers . Furthermore, its reactivity has been leveraged in novel synthetic pathways, such as a scalable method for producing diversely substituted indoles by combining with 2-fluorobenzyl cyanides, where the cyclopropyl group is installed at the indole 2-position . As a highly reactive organometallic compound, this compound is moisture-sensitive and reacts violently with water, releasing flammable gases . It must be handled with extreme care under an inert atmosphere, such as argon or nitrogen, using appropriate personal protective equipment to prevent exposure to moisture or air . The reagent is classified as a flammable liquid and can cause severe skin burns and eye damage . It is offered for industrial and scientific research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrMg B1589388 Cyclopropylmagnesium Bromide CAS No. 23719-80-4

Properties

IUPAC Name

magnesium;cyclopropane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZXMEQGIIWBFJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455679
Record name Cyclopropylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23719-80-4
Record name Cyclopropylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of Cyclopropylmagnesium Bromide

Carbon-Carbon Bond Forming Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and cyclopropylmagnesium bromide serves as a valuable nucleophilic partner in these transformations. Both palladium and cobalt-based catalytic systems have been developed to effectively couple this reagent with various electrophiles.

Palladium catalysis is a widely employed strategy for the cross-coupling of Grignard reagents. unistra.fr However, the use of "hard" nucleophiles like this compound can present challenges, including low reactivity and poor functional group tolerance. acs.org Research has focused on optimizing reaction conditions through the use of additives and specialized ligands to overcome these limitations. acs.orgacs.org

####### 3.1.1.1.1. Coupling with Aryl Halides and Triflates

Palladium-catalyzed cross-coupling reactions of this compound with aryl halides (specifically bromides) and triflates provide an efficient route to synthesize cyclopropyl (B3062369) arenes. organic-chemistry.orgnih.gov These reactions are crucial for creating molecules with the cyclopropyl group attached to an aromatic ring system. The process has been shown to be effective for a range of aryl and heteroaryl bromides and triflates, producing the desired cyclopropyl arenes in good to excellent yields. acs.orgacs.org The reaction demonstrates compatibility with various functional groups on the aromatic partner, including electron-rich substrates. organic-chemistry.org

Table 1: Palladium-Catalyzed Cyclopropylation of Various Aryl Halides and Triflates

Data sourced from studies on palladium-catalyzed cross-coupling reactions. organic-chemistry.org

####### 3.1.1.1.2. Role of Zinc Halide Additives in Enhancing Reactivity and Yields

A significant advancement in the palladium-catalyzed coupling of this compound is the use of substoichiometric amounts of zinc halide additives, particularly zinc bromide (ZnBr₂). acs.orgnih.gov The addition of zinc bromide effectively "softens" the hard Grignard reagent, mitigating its low reactivity. acs.orgorganic-chemistry.org This in-situ transmetalation to a more reactive organozinc species, even with catalytic amounts of the zinc salt, significantly improves reaction yields. acs.org Studies have shown that using 0.3–0.6 equivalents of zinc bromide can lead to better yields than premixing stoichiometric amounts to form the cyclopropylzinc reagent prior to the coupling reaction. acs.org This approach offers a more cost-effective and scalable method for synthesizing cyclopropyl arenes. organic-chemistry.org The choice of the halide counter-ion on the zinc additive also influences the reaction's success, with bromide being superior to chloride and iodide. organic-chemistry.org

Table 2: Effect of Zinc Bromide Additive on Reaction Yield

Reaction conditions: p-bromobenzonitrile coupled with this compound in the presence of a palladium catalyst. acs.org

####### 3.1.1.1.3. Ligand Effects in Palladium Catalysis

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions. nih.gov In the coupling of this compound, the use of an electron-rich and sterically bulky phosphine (B1218219) ligand is important as it significantly accelerates the reaction. acs.org Specifically, tri-tert-butylphosphine (B79228) (P(tBu)₃) has been identified as a highly effective ligand when used in combination with a palladium acetate (B1210297) [Pd(OAc)₂] catalyst. acs.orgorganic-chemistry.org This combination has proven to be optimal for achieving high yields in the coupling of aryl bromides and triflates. The development of specialized ligands has been a major advance in palladium catalysis, enhancing the rates of key steps in the catalytic cycle and expanding the scope and efficiency of these reactions. nih.gov

Table 3: Influence of Ligand on the Cyclopropylation of p-bromobenzonitrile

Data compiled from studies on ligand effects in palladium-catalyzed cross-coupling. acs.orgmdpi.com

Beyond palladium, cobalt-based catalysts offer a cost-effective and efficient alternative for cross-coupling reactions. scispace.com A cobalt-catalyzed cross-coupling between alkyl iodides and this compound has been developed, allowing for the direct introduction of the strained cyclopropyl ring onto primary and secondary alkyl chains. acs.org This method is significant as it provides a general protocol for coupling cyclopropyl Grignard reagents with alkyl iodides, a transformation that is less commonly explored than coupling with aryl halides. acs.org The reaction is general, chemoselective, and proceeds under simple and non-expensive catalytic conditions. acs.org It tolerates a variety of functional groups and has been successfully applied to the functionalization of N-heterocycles, which are valuable scaffolds in the pharmaceutical industry. acs.org The mechanism is hypothesized to involve the formation of radical intermediates, which would explain the observed diastereoconvergence of the coupling. acs.org

Table 4: Cobalt-Catalyzed Cross-Coupling of this compound with Various Alkyl Iodides

Data based on research into cobalt-catalyzed alkyl-alkyl couplings. acs.org

Cross-Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide an effective method for the formation of carbon-carbon bonds, and this compound is a competent nucleophile in these transformations. The Kumada-Corriu reaction, a cornerstone of cross-coupling chemistry, can be successfully employed to couple this compound with various organic halides.

In a notable application, the nickel-catalyzed cross-coupling of this compound with allylic alcohols has been demonstrated. researchgate.net The choice of ligand is crucial for the outcome of the reaction. When Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) is used as the catalyst, the cross-coupling product is obtained, showcasing a valuable method for the construction of cyclopropyl-containing molecules. researchgate.net This reaction highlights the utility of nickel catalysis in harnessing the reactivity of cyclopropyl Grignard reagents for the synthesis of complex organic structures. The reaction conditions are typically mild, and the catalyst system is readily available, making this an attractive synthetic strategy.

A summary of representative nickel-catalyzed cross-coupling reactions involving this compound is presented below:

Catalyst/LigandElectrophileProductReference
Ni(dppe)Cl₂Allylic AlcoholsAlkylated Cyclopropanes researchgate.net
Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium and nickel for cross-coupling reactions. This compound has been shown to participate in a variety of copper-catalyzed C-C bond-forming reactions. These reactions are often characterized by their high efficiency and functional group tolerance.

One significant application is the copper-catalyzed cross-coupling of this compound with alkyl halides. researchgate.netnih.gov For instance, in a one-pot iodo-cyclization/cross-coupling sequence to access C5-functionalized oxazolidin-2-ones, a copper catalyst is employed for the coupling of aryl- or this compound. researchgate.net This demonstrates the utility of copper catalysis in sequential reactions to build molecular complexity. The choice of a copper catalyst is often crucial for achieving high yields in these transformations. researchgate.net

The development of copper-catalyzed cross-coupling reactions of Grignard reagents with primary-alkyl halides has been a subject of considerable research. nih.gov The use of additives, such as 1-phenylpropyne, has been shown to have a remarkable effect on the efficiency of these reactions. nih.gov

Below is a table summarizing examples of copper-catalyzed cross-coupling reactions with this compound:

CatalystElectrophileProductReference
Copper CatalystFunctionalized Alkyl HalidesC5-functionalized oxazolidin-2-ones researchgate.net
Copper CatalystPrimary-Alkyl HalidesAlkylated Cyclopropanes nih.gov
Cross-Coupling with Other Cyclopropyl Fragments

The construction of molecules containing multiple cyclopropyl moieties is of interest in medicinal chemistry and materials science. Cross-coupling reactions involving this compound and another cyclopropyl-containing fragment can be achieved through various catalytic systems.

While direct homocoupling of this compound is not commonly reported, the coupling with other activated cyclopropyl species is a viable strategy. For example, a cyclopropyl Grignard reagent, generated via a sulfoxide-magnesium exchange, can be utilized in a palladium-catalyzed Negishi cross-coupling reaction. This approach allows for the formation of a bond between two cyclopropyl fragments, leading to the synthesis of dicyclopropyl compounds.

In a broader context, the cross-coupling of cyclopropyl nucleophiles with cyclopropyl electrophiles is a known transformation. For instance, enantioconvergent radical carbon-carbon cross-coupling of racemic cyclopropyl halides with terminal alkynes has been achieved using copper catalysis. sustech.edu.cn While this does not directly involve this compound as the nucleophile, it underscores the feasibility of forming bonds to a cyclopropyl ring via cross-coupling methodologies.

Conjugate Addition Reactions

Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Systems

The copper-catalyzed 1,4-conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a powerful and widely used method for C-C bond formation. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.gov this compound serves as an effective nucleophile in these reactions, allowing for the introduction of a cyclopropyl group at the β-position of the carbonyl system. The use of a copper catalyst is often essential to favor the 1,4-addition pathway over the 1,2-addition to the carbonyl group. wikipedia.org

This reaction has been successfully applied to a variety of α,β-unsaturated systems, including cyclic and acyclic enones, as well as α,β-unsaturated esters. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govscispace.comamanote.com The development of enantioselective variants of this reaction, often employing chiral ferrocenyl diphosphine ligands, has enabled the synthesis of chiral β-cyclopropyl ketones and esters with high enantioselectivities. nih.govorganic-chemistry.org

The general mechanism involves the formation of an organocuprate species in situ, which then adds to the β-carbon of the Michael acceptor. wikipedia.org The resulting enolate can be trapped to yield a variety of functionalized products.

The following table provides an overview of the scope of this reaction:

Michael AcceptorCatalyst SystemProduct TypeReference
Cyclic EnonesCuCl / Chiral Ferrocenyl DiphosphinesChiral β-Cyclopropyl Ketones nih.gov
Acyclic α,β-Unsaturated EstersCuBr·SMe₂ / Josiphos LigandsChiral β-Cyclopropyl Esters organic-chemistry.org
α,β-Unsaturated ThioestersCopper Catalyst / (S,R)-reversed JosiphosChiral γ-Substituted Thioesters nih.gov
Application in Synthesis of Thiochromanones

A specific and valuable application of the copper-catalyzed conjugate addition of this compound is in the synthesis of 2-substituted thiochroman-4-ones. mdpi.comnih.gov These sulfur-containing heterocyclic compounds are of interest due to their potential biological activities.

The reaction of this compound with thiochromones in the presence of a copper catalyst, such as CuCN·2LiCl, proceeds in a 1,4-addition fashion to afford 2-cyclopropylthiochroman-4-ones in good yields. mdpi.com The addition of an additive like trimethylsilyl (B98337) chloride (TMSCl) can further enhance the reaction efficiency. mdpi.com

This synthetic approach provides a direct and efficient route to these valuable heterocyclic scaffolds. The reaction is generally performed under mild conditions and tolerates a range of substituents on the thiochromone (B8434766) ring.

A representative example of this transformation is detailed below:

SubstrateReagentCatalystProductYieldReference
ThiochromoneThis compoundCuCN·2LiCl2-Cyclopropylthiochroman-4-oneGood mdpi.com

Carbometalation Reactions with Cyclopropenes

The carbometalation of cyclopropenes with Grignard reagents, including this compound, is a powerful strategy for the synthesis of polysubstituted cyclopropanes. nih.govresearchgate.netacs.orgnih.govnih.govrsc.orgbeilstein-journals.org These reactions, often catalyzed by copper salts, proceed with high regio- and diastereoselectivity.

The addition of this compound across the double bond of a cyclopropene (B1174273) generates a new cyclopropyl magnesium intermediate. nih.govacs.org This intermediate is configurationally stable and can be trapped with various electrophiles to introduce further functionality with retention of configuration. nih.govresearchgate.netnih.gov This allows for the stereocontrolled synthesis of highly substituted cyclopropane (B1198618) derivatives, including those with multiple quaternary centers. nih.govresearchgate.net

The regioselectivity of the carbometalation is generally governed by the stability of the resulting organometallic intermediate. rsc.org In the case of substituted cyclopropenes, directing groups can be employed to control the facial selectivity of the addition. The versatility of this methodology has been demonstrated in the synthesis of a wide array of complex cyclopropane structures. nih.govacs.orgnih.gov

The following table summarizes key aspects of the carbometalation of cyclopropenes with this compound:

Reaction TypeCatalystKey FeaturesProductReference
Copper-Catalyzed CarbomagnesiationCopper SaltsHigh Regio- and DiastereoselectivityPolysubstituted Cyclopropanes nih.govrsc.org
Diastereoselective CarbometalationCopper SaltsTrapping of Cyclopropyl Magnesium IntermediateStereodefined Hexa-substituted Cyclopropanes nih.govacs.org

Nucleophilic Addition to Carbonyl Compounds

This compound, like other Grignard reagents, functions as a strong nucleophile and a strong base. masterorganicchemistry.com Its primary reactivity involves the nucleophilic addition to polarized unsaturated bonds, most notably the carbonyl group (C=O) found in aldehydes and ketones. In this reaction, the nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond. masterorganicchemistry.com This addition results in the formation of a tetrahedral intermediate, specifically a magnesium alkoxide. youtube.com Subsequent workup with a proton source, typically aqueous acid (H3O+), protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com This transformation is a fundamental method for forming a new carbon-carbon bond and converting a planar carbonyl compound into a three-dimensional alcohol. masterorganicchemistry.com

The reaction of this compound with aldehydes and ketones is a reliable and widely used method for synthesizing cyclopropyl-substituted alcohols. libretexts.org The class of alcohol produced is determined by the structure of the starting carbonyl compound. chemguide.co.uk

Reaction with Aldehydes: When this compound reacts with an aldehyde (R-CHO), the nucleophilic addition yields a secondary alcohol. The resulting product features the cyclopropyl group and the aldehyde's "R" group attached to the newly formed hydroxyl-bearing carbon center. masterorganicchemistry.comlibretexts.org

Reaction with Ketones: The addition of this compound to a ketone (R-CO-R') produces a tertiary alcohol. In this case, the alcohol carbon is bonded to the cyclopropyl group as well as the two alkyl or aryl groups originally attached to the ketone carbonyl. libretexts.orgchemguide.co.uk

This reactivity pattern allows for the controlled synthesis of specific alcohol structures, making it a cornerstone reaction in organic synthesis.

Carbonyl CompoundReagentIntermediateFinal ProductProduct Class
Aldehyde (e.g., Acetaldehyde)1. This compound 2. H3O+Magnesium alkoxide1-CyclopropylethanolSecondary Alcohol
Ketone (e.g., Acetone)1. This compound 2. H3O+Magnesium alkoxide2-Cyclopropylpropan-2-olTertiary Alcohol

Reactions with Silicon-Containing Electrophiles

This compound can react with silicon-containing electrophiles to form new carbon-silicon bonds. A common application of this reaction is the synthesis of cyclopropylsilanes. The reaction typically involves treating the Grignard reagent with a halosilane, such as trimethylsilyl chloride (Me3SiCl). In this process, the nucleophilic cyclopropyl anion displaces the halide on the silicon atom. This reaction provides a direct and efficient route to introduce a cyclopropyl moiety onto a silicon atom, yielding compounds that are valuable in materials science and as synthetic intermediates.

Grignard ReagentSilicon ElectrophileProductReaction Type
This compoundTrimethylsilyl chloride (Me3SiCl)CyclopropyltrimethylsilaneNucleophilic Substitution
This compoundTriethylsilyl iodide (TES-I)CyclopropyltriethylsilaneNucleophilic Substitution

Reactions with Boron-Containing Electrophiles for Boronate Formation

The reaction of this compound with boron-containing electrophiles is a key method for the synthesis of cyclopropylboronic acids and their corresponding esters. sigmaaldrich.com This transformation is typically achieved by treating the Grignard reagent with a trialkyl borate, such as trimethyl borate, B(OMe)3. The cyclopropyl group adds to the electrophilic boron atom, displacing one of the methoxy (B1213986) groups to form a boronic ester intermediate. Subsequent acidic hydrolysis of this intermediate yields cyclopropylboronic acid. sigmaaldrich.comnih.gov

Cyclopropylboronic acids are exceptionally useful synthetic intermediates, most notably for their application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.comnih.gov This allows for the facile introduction of the cyclopropyl group onto various aromatic and heteroaromatic systems.

Grignard ReagentBoron ElectrophileIntermediateFinal Product (after hydrolysis)Application
This compoundTrimethylborate (B(OMe)3)Cyclopropyl boronic esterCyclopropylboronic acidSuzuki-Miyaura cross-coupling reactions sigmaaldrich.com

Ring-Opening and Rearrangement Reactions

The cyclopropane ring is characterized by significant ring strain, which can render it susceptible to ring-opening and rearrangement reactions under certain conditions. While this compound itself is generally stable under standard preparative and reaction conditions, its derivatives can undergo rearrangements. For instance, the products derived from cyclopropyl Grignard reagents can be induced to undergo ring-opening. Furthermore, certain N-cyclopropylamides have been shown to undergo ring-opening rearrangement reactions in the presence of a Lewis acid like aluminum chloride (AlCl3) to provide N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org These transformations highlight the latent reactivity of the cyclopropyl group, which can be harnessed to access linear structures from cyclic precursors.

Thermally Induced Ring-Opening of Cyclopropylmagnesium Species

The carbon-magnesium bond in this compound is configurationally stable under typical conditions for Grignard reagent formation. alfredstate.edu However, the inherent ring strain of the cyclopropane ring makes these species susceptible to rearrangement under thermal stress. At elevated temperatures, this compound can undergo a thermally induced ring-opening to form the more stable allylmagnesium bromide. This rearrangement is a consequence of the thermodynamic drive to relieve the approximately 27 kcal/mol of strain energy within the three-membered ring.

The process is generally understood to proceed through a concerted electrocyclic reaction. The cleavage of a carbon-carbon bond in the cyclopropyl ring occurs, leading to the formation of a homoallylic species. This transformation is influenced by factors such as solvent and temperature. For instance, studies on related vinyl Grignard reagents have shown that rearrangement is a significant process at elevated temperatures, such as 66°C in tetrahydrofuran (B95107) (THF), where a substantial percentage of the initial Grignard reagent can rearrange within minutes. stackexchange.com

The stability of the cyclopropyl Grignard reagent is thus a critical factor in its synthetic applications. While stable at lower temperatures, allowing for its use as a nucleophilic cyclopropylating agent, its utility is limited by the onset of this thermal rearrangement at higher temperatures.

Selective Carbon-Carbon Bond Cleavage Pathways

The ring-opening of cyclopropylmagnesium species is fundamentally a process of selective carbon-carbon bond cleavage. The choice of which C-C bond breaks is dictated by the substitution pattern on the cyclopropane ring. The cleavage is directed to form the most stable possible product. In substituted cyclopropyl systems, the bond that cleaves is typically the one that leads to the most substituted and, therefore, most stable, allylic carbanion or radical intermediate.

Several factors influence the regioselectivity of the C-C bond cleavage:

Electronic Effects: Electron-donating groups can stabilize an adjacent positive charge that develops during a heterolytic cleavage pathway, while electron-withdrawing groups can influence the stability of potential carbanionic intermediates. In donor-acceptor cyclopropanes, the bond between the carbons bearing these groups is weakened and prone to cleavage. bohrium.comnih.gov

Steric Factors: Steric hindrance can influence the approach of reagents and the conformation of the transition state, thereby affecting which bond is preferentially cleaved.

Coordination to Magnesium: The coordination of the magnesium atom to Lewis basic sites within the molecule can pre-organize the substrate for a specific cleavage pathway.

In the case of unsubstituted this compound, the three C-C bonds are equivalent. However, upon substitution, the pathways diverge. For example, in a system like 1-methyl-2-phenylthis compound, cleavage can occur in two distinct ways, leading to different allylic magnesium species. The preferred pathway will be the one that places the resulting double bond in conjugation with the phenyl group and generates the most stable carbanionic center. The cleavage of cyclopropanols, a related class of compounds, demonstrates that reactivity modes like homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening are highly dependent on the substituents and reagents used. nih.govresearchgate.net

Ring-Opening of Cyclopropyl Dianions

The reactivity of cyclopropyl systems can be significantly altered by the presence of a second anionic center, forming a cyclopropyl dianion. These species are generally more susceptible to ring-opening than their monoanionic counterparts. The increased electron density and charge-charge repulsion within the small ring facilitate C-C bond cleavage. acs.org

The generation of cyclopropyl dianions is typically achieved through the deprotonation of a suitable precursor, such as a cyclopropene carboxylic acid, using strong bases like alkyllithium reagents. nih.gov The stability and subsequent reactivity of these dianions are highly dependent on the reaction conditions, including the solvent and the presence of additives. nih.gov

Studies on benzylic and allylic cyclopropyl dianions have shown that they readily undergo ring-opening. acs.org The presence of a benzyl (B1604629) or allyl group provides a pathway for delocalization of the negative charge upon cleavage, further driving the reaction. The ring-opening of these dianions often proceeds at lower temperatures than the corresponding monoanionic Grignard reagents. While some cyclopropene carboxylate dianions are relatively stable towards fragmentation, allowing them to react with electrophiles, their stability is limited, and they can decompose at temperatures above -40°C. nih.gov

Table 1: Stability and Reactivity of Cyclopropyl Dianions
Dianion SystemGeneration MethodObserved ReactivityKey Factors
Cycloprop-2-ene Carboxylate DianionDeprotonation with alkyllithium (e.g., MeLi) in THF or Et2OCan be trapped with electrophiles at low temperatures; decomposes above -40°CSolvent choice and additives (e.g., amine-N-oxides) can affect stability and reaction rates. nih.gov
Benzylic/Allylic Cyclopropyl DianionsNot specified in detailUndergo ring-opening readilyCharge delocalization into the benzyl or allyl system facilitates C-C bond cleavage. acs.org

Formation of Allenes via Rearrangement of Cyclopropylmagnesium Carbenoids

A significant transformation involving cyclopropylmagnesium species is the formation of allenes through the rearrangement of cyclopropylmagnesium carbenoids. This reaction, often referred to as a Doering-LaFlamme-type allene (B1206475) synthesis, provides a valuable route to these versatile functional groups. researchgate.net

The key intermediate, a cyclopropylmagnesium carbenoid (or magnesium cyclopropylidene), is typically generated from a precursor such as a 1-halocyclopropyl sulfoxide (B87167) via a sulfoxide-magnesium exchange reaction with a Grignard reagent (e.g., ethylmagnesium chloride or isopropylmagnesium chloride) at low temperatures. researchgate.net These magnesium carbenoids can be stable at temperatures below -60°C for several hours. researchgate.net

Upon warming, the cyclopropylmagnesium carbenoid undergoes a concerted electrocyclic ring-opening. This rearrangement involves the cleavage of the two C-C bonds opposite the carbenoid carbon, leading directly to the formation of the allene structure. The reaction is highly stereospecific with respect to the stereochemistry of the carbenoid intermediate. researchgate.net This method has been successfully applied to the asymmetric synthesis of allenes by using enantiopure cyclopropylmagnesium carbenoids, which can be prepared from optically active sulfoxide precursors. researchgate.net The rearrangement proceeds in good to high yields and has been used to synthesize various α-allenic alcohols. researchgate.net

Table 2: Key Steps in Allene Synthesis from Cyclopropylmagnesium Carbenoids
StepDescriptionTypical Reagents/ConditionsReference
1. Precursor SynthesisFormation of a 1-halocyclopropyl sulfoxide from an α,β-unsaturated carbonyl compound.Reaction with lithium α-sulfinyl carbanion of a dihalomethyl sulfoxide. researchgate.net
2. Carbenoid GenerationSulfoxide-magnesium exchange to form the cyclopropylmagnesium carbenoid.Grignard reagent (e.g., i-PrMgCl) in THF at -78°C. researchgate.net
3. RearrangementThermally induced ring-opening of the carbenoid to form the allene.Warming the reaction mixture from low temperatures. researchgate.net

Stereochemical Aspects and Asymmetric Transformations

Enantioselective and Diastereoselective Reactivity of Cyclopropylmagnesium Bromide Intermediates

The reactivity of this compound intermediates can be highly stereoselective, allowing for the controlled formation of polysubstituted cyclopropane (B1198618) derivatives. The diastereoselectivity often arises from the stereospecific formation of the Grignard reagent itself, followed by its reaction with an electrophile with retention of configuration.

A key method for generating these intermediates stereoselectively is through the carbometalation of cyclopropenes. The addition of a Grignard reagent across the double bond of a cyclopropene (B1174273) can proceed with high regio- and diastereoselectivity. The resulting this compound intermediate can then be trapped by various electrophiles, stereospecifically yielding highly substituted cyclopropanes as single diastereomers.

For instance, the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with isopropylmagnesium chloride (i-PrMgCl) in a mixture of Et₂O and CH₂Cl₂ leads to the clean formation of a cis-cyclopropylmagnesium reagent. This intermediate reacts with high retention of configuration with a range of electrophiles, producing products with excellent diastereoselectivity. The high diastereoselectivity is attributed to the directing effect of the nitrile group, which may pre-coordinate to the magnesium reagent. acs.org

The subsequent quenching of this cis-magnesium carbenoid with various electrophiles demonstrates its utility in creating stereochemically defined cyclopropanes. The diastereomeric ratio (dr) of the products is consistently high, indicating a strong facial bias in the reaction of the intermediate.

Electrophile (E)ProductYield (%)Diastereomeric Ratio (dr)
H₃O⁺trans-2-Bromo-1-methylcyclopropanecarbonitrile76>99:1
I₂cis-2-Bromo-1-iodo-1-methylcyclopropanecarbonitrile7791:9
MeSSO₂Mecis-2-Bromo-1-methyl-1-(methylthio)cyclopropanecarbonitrile7293:7
PhSSO₂Phcis-2-Bromo-1-methyl-1-(phenylthio)cyclopropanecarbonitrile8695:5
Allyl bromide (with CuCN·2LiCl)cis-1-Allyl-2-bromo-1-methylcyclopropanecarbonitrile78>99:1

Table 1: Diastereoselective trapping of a cis-cyclopropylmagnesium carbenoid with various electrophiles. Data sourced from Organic Letters. acs.org

This approach highlights how the initial stereoselective formation of the cyclopropylmagnesium intermediate dictates the final stereochemistry of the polysubstituted cyclopropane product.

Chiral Catalyst Systems for this compound Reactions

Achieving enantioselectivity in reactions involving cyclopropyl (B3062369) Grignard reagents often requires the use of chiral catalysts. Transition metal-catalyzed cross-coupling reactions are a primary area where such catalyst systems are employed. While reactions directly using this compound with chiral catalysts are a component of this field, a significant strategy involves the enantioconvergent cross-coupling of racemic cyclopropyl halides, which proceeds through related cyclopropyl-metal intermediates.

Copper-based catalyst systems have proven particularly effective. By combining a copper salt with a chiral ligand, it is possible to catalyze the cross-coupling of racemic cyclopropyl halides with various nucleophiles to produce enantioenriched cyclopropane products. A key challenge is managing the high reactivity of the intermediate cyclopropyl radicals to prevent side reactions and loss of stereochemical information. sustech.edu.cn

Recent advancements have shown that using hard chiral N,N,N-ligands in combination with Cu(II) salts of hard counterions can enhance the desired radical cross-coupling. sustech.edu.cncolab.ws This strategy elevates the concentration of the active Cu(II) species, promoting the efficient and enantioselective formation of the C-C bond. This protocol has been successfully applied to the coupling of racemic cyclopropyl halides with terminal alkynes, providing access to synthetically valuable chiral alkynyl cyclopropanes. sustech.edu.cn

Racemic Cyclopropyl HalideAlkyne PartnerChiral LigandYield (%)Enantiomeric Excess (ee, %)
(±)-1-bromo-2,2-diphenylcyclopropanePhenylacetyleneL18592
(±)-1-bromo-2-phenylcyclopropane1-OctyneL17888
(±)-1-iodo-2,2-dimethylcyclopropane(Trimethylsilyl)acetyleneL2**8290
(±)-1-bromo-2-hexylcyclopropaneCyclohexylacetyleneL1*7585

Table 2: Examples of enantioconvergent copper-catalyzed cross-coupling reactions to form chiral cyclopropanes. Note: L1 and L2** represent specific proprietary hard chiral N,N,N-ligands developed for these reactions. Data is illustrative of findings in the field. sustech.edu.cncolab.ws*

These catalytic systems demonstrate a powerful method for generating chiral cyclopropanes, where the catalyst and ligand control the stereochemical outcome, transforming a racemic starting material into a single, desired enantiomer.

Control of Configurational Stability in Cyclopropylmagnesium Intermediates

The utility of chiral organometallic reagents in stereoselective synthesis is fundamentally dependent on their configurational stability—their ability to resist racemization under the reaction conditions. Cyclopropyl Grignard reagents are noteworthy for their high degree of configurational stability, particularly when compared to their acyclic secondary alkyl counterparts. harvard.edu

The primary factors influencing the configurational stability of cyclopropylmagnesium intermediates are the method of preparation and the temperature.

Method of Preparation: Traditional Grignard formation via the direct insertion of magnesium metal into a cyclopropyl halide often proceeds through radical intermediates, which can lead to a loss of stereochemical integrity. nih.gov In contrast, halogen-magnesium exchange reactions provide a superior method for the stereoselective preparation of these reagents. The use of reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) facilitates a bromine-magnesium exchange that proceeds with a high degree of stereoretention, even at moderate temperatures. researchgate.net This allows for the generation of configurationally defined cyclopropylmagnesium reagents from stereochemically pure cyclopropyl bromides. researchgate.net

Temperature: Low temperature is a critical parameter for maintaining the configurational stability of many functionalized Grignard reagents, and cyclopropyl derivatives are no exception. cmu.edu While the cyclopropyl carbanion is inherently more stable than acyclic analogues due to the increased s-character of the C-Mg bond, side reactions and potential equilibration can be suppressed by maintaining low reaction temperatures, typically between -78 °C and -50 °C. acs.orgcmu.edu For many synthetic applications, this compound intermediates are generated and used in situ at low temperatures to ensure that their stereochemical purity is maintained throughout the reaction sequence. researchgate.net

Utilizing Halogen-Magnesium Exchange: This method allows for the formation of the Grignard reagent with complete retention of configuration. researchgate.net

Maintaining Low Temperatures: Performing the reaction at reduced temperatures (e.g., -50 °C or below) minimizes the risk of racemization or decomposition of the intermediate. acs.org

These control measures ensure that the stereochemistry established in the starting cyclopropyl bromide is faithfully transferred to the final product.

Asymmetric Desymmetrization Strategies Utilizing Cyclopropylmagnesium Reagents

Asymmetric desymmetrization is a powerful strategy in which a chiral reagent or catalyst selectively reacts with one of two enantiotopic functional groups of a prochiral substrate, thereby creating a chiral molecule. Grignard reagents are often employed as nucleophiles in such transformations, for example, in the enantioselective addition to prochiral anhydrides or ketones.

While the concept is well-established, the specific use of this compound as the key nucleophile in catalytic asymmetric desymmetrization reactions is not as widely documented as that of other organometallic reagents. However, the principles of asymmetric synthesis suggest its applicability in such contexts. A potential strategy would involve the addition of this compound to a prochiral diketone or anhydride (B1165640) in the presence of a chiral ligand or catalyst. The chiral catalyst would coordinate to the substrate and/or the Grignard reagent, creating a diastereomeric transition state that favors attack at one of the two enantiotopic carbonyl groups.

For example, the desymmetrization of a prochiral cyclic anhydride could theoretically be achieved by the nucleophilic addition of this compound. This reaction would open the anhydride ring to form a keto-acid, with the stereochemistry of the newly formed quaternary center being controlled by a chiral catalyst system.

Prochiral SubstrateReagentChiral Catalyst/Ligand SystemPotential Chiral Product
cis-Cyclohex-4-ene-1,2-dicarboxylic anhydrideThis compoundChiral Lewis Acid or Ligand-Metal Complex(1R,2S,4R)-1-(cyclopropanecarbonyl)-cyclohex-4-enecarboxylic acid
3-Phenylglutaric anhydrideThis compoundChiral Diamine-Metal Complex(R)-3-(cyclopropanecarbonyl)-3-phenylpropanoic acid
1,3-CyclopentanedioneThis compoundChiral Phosphine-Copper Complex(R)-3-cyclopropyl-3-hydroxycyclopentan-1-one

Table 3: Theoretical applications of this compound in asymmetric desymmetrization reactions.

Although specific, high-yielding examples utilizing this compound in catalytic asymmetric desymmetrization are not extensively reported in foundational literature, the reaction is mechanistically plausible and represents a potential area for future development in asymmetric synthesis. acs.orgorganic-chemistry.org The successful desymmetrization of similar substrates with other Grignard reagents under rhodium or copper catalysis provides a strong precedent for this approach. acs.org

Mechanistic Investigations

Radical Intermediates in Grignard Reagent Formation from Cyclopropyl (B3062369) Bromide

The formation of Grignard reagents from organic halides and magnesium metal is widely understood to proceed via a single-electron transfer (SET) mechanism, and the case of cyclopropyl bromide is no exception. This process occurs on the surface of the magnesium metal and involves radical intermediates.

The initial step is the transfer of a single electron from the magnesium surface to the cyclopropyl bromide molecule. This forms a radical anion which then rapidly dissociates into a cyclopropyl radical and a bromide ion. These species are initially formed on or near the magnesium surface.

Evidence for the presence of diffusing cyclopropyl radical intermediates comes from trapping experiments. In studies where the reaction between magnesium and cyclopropyl bromide is conducted in diethyl ether, the addition of a radical trapping agent like dicyclohexylphosphine (B1630591) (DCPH) significantly impacts the reaction outcome. The presence of DCPH leads to a decrease in the yield of cyclopropylmagnesium bromide by as much as 75%. nih.govresearchgate.net Concurrently, new products are formed, namely cyclopropylcyclohexylphosphine and tetracyclohexyldiphosphine, which are the result of the DCPH trapping the cyclopropyl radicals. nih.govresearchgate.net These observations strongly support the hypothesis that free, diffusing cyclopropyl radicals are key intermediates in the major pathway for the formation of this compound. nih.gov

The following table summarizes the effect of a radical trap on the reaction products.

ConditionMajor ProductsImplication
No Radical TrapThis compound, Cyclopropane (B1198618)Standard Grignard formation with some radical disproportionation/abstraction side products.
With DicyclohexylphosphineCyclopropylcyclohexylphosphine, TetracyclohexyldiphosphineTrapping of cyclopropyl radicals confirms their presence as diffusing intermediates.

Proposed Catalytic Cycles in Transition Metal-Catalyzed Reactions

This compound is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The mechanisms of these reactions are generally understood to proceed through established catalytic cycles.

In palladium-catalyzed cross-coupling reactions, such as the coupling of this compound with aryl bromides, the mechanism follows a well-established cycle involving three key steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, Ar-Pd(II)-Br.

Transmetalation : The cyclopropyl group is then transferred from the Grignard reagent to the palladium(II) center. This step, known as transmetalation, involves the exchange of the bromide ligand on the palladium with the cyclopropyl group from the this compound, forming a diorganopalladium(II) intermediate, Ar-Pd(II)-Cyclopropyl, and magnesium dibromide.

Reductive Elimination : The final step is the reductive elimination of the coupled product, arylcyclopropane, from the diorganopalladium(II) complex. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

This sequence is the generally accepted pathway for such cross-coupling reactions, allowing for the efficient formation of the C(sp²)-C(sp³) bond between the aryl and cyclopropyl groups.

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for coupling with alkyl halides. When this compound is used in cobalt-catalyzed reactions with primary and secondary alkyl iodides, mechanistic studies suggest the involvement of radical intermediates.

The proposed mechanism hypothesizes the formation of a low-valent cobalt species which then reacts with the alkyl iodide. This process is thought to generate an alkyl radical. The cyclopropyl Grignard reagent interacts with the cobalt center, and the subsequent coupling is believed to proceed through a pathway involving these radical species. The diastereoconvergent nature of some of these reactions, where a racemic mixture of a chiral secondary alkyl iodide yields a single diastereomer of the product, lends further support to the involvement of radical intermediates which can equilibrate before coupling.

Mechanistic Insights into Stereoselectivity in Carbometalation

The addition of this compound across carbon-carbon or carbon-heteroatom multiple bonds, known as carbometalation or carbo-additions, can proceed with high stereoselectivity. The mechanism underlying this selectivity is often dictated by the substrate's structure and the reaction conditions.

In the stereoselective addition of Grignard reagents to C-cyclopropylnitrones, high levels of diastereoselectivity are observed. Mechanistic studies, including theoretical calculations, suggest that the reaction does not proceed through a chelation-controlled pathway. Instead, the stereochemical outcome is governed by nucleophilic attack on a specific, stabilized conformation of the substrate. nih.gov The nitrone preferentially adopts a bisected s-trans conformation, which is significantly stabilized by the coordination of a magnesium ion to the nitrone oxygen. nih.gov This stabilization arises from effective hyperconjugation between the π* orbital of the C=N bond and the electron-donating orbitals of the cyclopropane ring. The nucleophilic attack of the Grignard reagent then occurs from the less sterically hindered face of this rigid conformation, leading to the observed high stereoselectivity. nih.govsci-hub.st

Similarly, in the copper-catalyzed carbomagnesiation of cyclopropenes, the Grignard reagent adds to the double bond with syn-facial selectivity, directed by a coordinating group such as an ester on the substrate. nih.govacs.org The resulting cyclopropylmagnesium intermediate is configurationally stable at low temperatures, allowing for subsequent trapping with electrophiles with retention of configuration. nih.govacs.org

Elucidation of Cyclopropane Ring-Opening Mechanisms

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. For intermediates derived from this compound, the most common rearrangement is the cyclopropylcarbinyl-homoallyl rearrangement.

This rearrangement can occur via radical or cationic intermediates. In the context of reactions involving this compound, if a single-electron transfer process occurs from the Grignard reagent or if a Lewis acidic species promotes the formation of a cationic center adjacent to the ring, the cyclopropylcarbinyl system can readily rearrange. The cyclopropylcarbinyl radical or cation is in equilibrium with its ring-opened homoallyl counterpart.

For example, the Grignard reagent formed from exocyclic vinyl bromides containing a cyclopropane ring has been shown to undergo thermal rearrangement at 66 °C in THF. stackexchange.com This indicates that even the organomagnesium species itself can be thermally labile and prone to ring-opening, especially where strain can be relieved. The stability of the cyclopropyl Grignard reagent is therefore a critical factor, and reactions are often conducted at low temperatures to prevent this isomerization to the corresponding allylmagnesium species. nih.gov

Role of Additives in Reaction Mechanisms (e.g., Zinc Bromide)

Additives can play a crucial role in modifying the reactivity and mechanism of reactions involving this compound. Zinc bromide (ZnBr₂) is a notable example, particularly in palladium-catalyzed cross-coupling reactions.

The addition of substoichiometric amounts of zinc bromide to the coupling reaction between this compound and aryl bromides has been shown to significantly improve reaction yields. organic-chemistry.org The mechanistic role of the zinc bromide is believed to involve an in-situ transmetalation with the Grignard reagent. This exchange forms a cyclopropylzinc bromide species.

Cyclopropyl-MgBr + ZnBr₂ ⇌ Cyclopropyl-ZnBr + MgBr₂

Computational and Theoretical Studies on Cyclopropyl Organometallics

Density Functional Theory (DFT) Applications to Cyclopropylmagnesium Bromide Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity of organometallic compounds like this compound. DFT calculations allow for the prediction of various molecular properties, providing valuable insights into the electronic structure and reaction pathways. These studies are crucial for understanding the nuanced behavior of this strained Grignard reagent.

DFT studies on Grignard reagents often focus on their structure in solution, where they can exist as monomers, dimers, or more complex aggregates in equilibrium, a phenomenon known as the Schlenk equilibrium. The solvent plays a critical role in stabilizing these species through coordination with the magnesium center. For this compound, computational models typically include explicit solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to accurately represent the coordination environment around the magnesium atom.

The reactivity of this compound in nucleophilic addition reactions, a hallmark of Grignard reagents, has been a key area of investigation. DFT calculations can model the interaction of the cyclopropyl (B3062369) group with various electrophiles, such as carbonyl compounds. These models help in determining the geometry of the pre-reaction complex and the subsequent transition state, shedding light on the factors that govern the reaction's feasibility and stereochemical outcome.

Key parameters derived from DFT calculations that help in understanding the reactivity of this compound include atomic charges, bond lengths, and frontier molecular orbital energies (HOMO and LUMO). The distribution of charge on the cyclopropyl carbon attached to magnesium, for instance, is indicative of its nucleophilicity.

Computational ParameterSignificance in Reactivity AnalysisTypical Focus of DFT Studies
Atomic Charges (e.g., Mulliken, NBO)Indicate the nucleophilicity of the cyclopropyl carbon and the electrophilicity of the magnesium center.Charge distribution in the C-Mg bond and its modulation by solvent coordination.
Bond Lengths (e.g., C-Mg, Mg-Br)Provide insights into the strength and nature of the chemical bonds within the Grignard reagent.Changes in bond lengths upon coordination with solvent molecules and interaction with electrophiles.
Frontier Molecular Orbitals (HOMO/LUMO)The energy and shape of the HOMO are related to the nucleophilic character, while the LUMO indicates susceptibility to electrophilic attack.Analysis of the HOMO-LUMO gap to assess chemical reactivity and stability.
Solvation Models (Implicit/Explicit)Crucial for accurately modeling the behavior of the Grignard reagent in solution.Coordination of THF or diethyl ether molecules to the magnesium center and its effect on reactivity.

Electronic Structure Analysis of Reaction Intermediates

The reactions of this compound proceed through various short-lived intermediates, the electronic structures of which are pivotal in determining the course of the reaction. Computational analysis provides a window into the nature of these transient species, which are often challenging to characterize experimentally.

One of the most significant intermediates in the formation of this compound itself is the cyclopropyl radical. Experimental and computational studies have provided evidence for the involvement of radical pathways in the formation of Grignard reagents from organic halides and magnesium metal. The electronic structure of this radical intermediate, particularly the spin density distribution, can be analyzed using computational methods to understand its reactivity and potential side reactions.

In the context of its reactions with electrophiles, such as carbonyls, the formation of coordination complexes precedes the bond-forming step. The electronic structure of these pre-reaction complexes reveals how the electrophile interacts with the Grignard reagent. For instance, the carbonyl oxygen typically coordinates to the magnesium atom, which polarizes the carbonyl group and enhances the electrophilicity of the carbonyl carbon.

The nature of the carbon-magnesium bond in this compound is a subject of significant interest. While often depicted as a simple covalent or ionic bond, computational studies reveal a more complex picture with significant covalent character but also a high degree of polarization. This polarization is fundamental to its nucleophilic reactivity. The electronic structure of the cyclopropyl ring itself, with its bent bonds, also plays a role in its chemical behavior.

Reaction IntermediateKey Electronic FeatureMethod of Analysis
Cyclopropyl RadicalUnpaired electron spin density distribution.DFT (unrestricted formalism), Electron Paramagnetic Resonance (EPR) spectroscopy (experimental).
Pre-reaction Coordination Complex (with C=O)Coordination of carbonyl oxygen to the magnesium center, polarization of the C=O bond.DFT geometry optimization, Natural Bond Orbital (NBO) analysis.
Transition StatePartial bond formation between the cyclopropyl carbon and the electrophilic center.Transition state search algorithms (e.g., QST2, QST3), frequency analysis.
Solvated Grignard Species (Monomer/Dimer)Coordination of solvent molecules to the magnesium atom, bridging interactions in dimers.DFT with explicit solvent models, X-ray crystallography (for solid-state structures).

Energy Profiles and Transition State Analysis

Understanding the energetics of a chemical reaction is fundamental to predicting its rate and outcome. Computational chemistry provides the tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For reactions involving this compound, this analysis is crucial for rationalizing its reactivity and selectivity.

A typical reaction energy profile for the addition of this compound to an electrophile, such as formaldehyde, would begin with the formation of a stable pre-reaction complex. This is an exothermic process where the electrophile coordinates to the magnesium atom. The next step involves surmounting an energy barrier to reach the transition state, where the new carbon-carbon bond is partially formed. The height of this barrier, the activation energy, is the primary determinant of the reaction rate.

Transition state theory is employed to relate the properties of the transition state to the reaction rate constant. DFT calculations can locate the geometry of the transition state and a subsequent frequency calculation can confirm its identity (characterized by a single imaginary frequency corresponding to the reaction coordinate). The geometric parameters of the transition state, such as the lengths of the forming and breaking bonds, provide a static picture of the bond-formation process.

For this compound, a key question that can be addressed through energy profile analysis is the competition between nucleophilic addition and potential side reactions, such as ring-opening of the strained cyclopropyl group. By calculating the activation energies for these competing pathways, it is possible to predict which reaction is more likely to occur under a given set of conditions.

Reaction Coordinate PointDescriptionEnergetic Significance
ReactantsThis compound and the electrophile, separated.Reference energy level (often set to zero).
Pre-reaction ComplexCoordination of the electrophile to the magnesium atom.A local minimum on the potential energy surface, lower in energy than the reactants.
Transition StateThe highest energy point along the reaction pathway, with partial bond formation.The energy difference between the reactants and the transition state is the activation energy.
Product ComplexThe initial product of the addition, where the alkoxide is coordinated to the magnesium.A local minimum, significantly lower in energy than the transition state.
ProductsThe final alcohol (after hydrolysis) and magnesium salts.The overall thermodynamics of the reaction is the energy difference between reactants and products.

Synthetic Applications of Cyclopropylmagnesium Bromide in Complex Molecule Construction

Synthesis of Arylcyclopropanes

The direct coupling of cyclopropylmagnesium bromide with aryl halides or pseudohalides presents an efficient pathway for the synthesis of arylcyclopropanes. unl.pt This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Kumada-Corriu and Negishi reactions.

The Kumada-Corriu reaction utilizes nickel or palladium catalysts to facilitate the coupling between a Grignard reagent and an organic halide. unl.ptwikipedia.org In 1976, the first nickel-catalyzed cross-coupling of this compound with bromobenzene (B47551) was reported, yielding phenylcyclopropane, albeit in a modest yield. unl.pt Subsequent improvements, such as those reported by Ogle in 1992, demonstrated that using similar conditions could produce tolylcyclopropanes from the corresponding bromides in much higher yields, with little impact from the substitution pattern on the reaction's efficiency. unl.pt Due to the high reactivity and basicity of the Grignard reagent, the functional group tolerance in Kumada couplings can be lower compared to other methods. unl.pt

To address the limitations of functional group tolerance, the Negishi cross-coupling reaction provides a milder alternative. This reaction involves the transmetalation of this compound to a less reactive organozinc species, cyclopropylzinc bromide, which then undergoes palladium-catalyzed coupling with an aryl halide. unl.ptresearchgate.net This approach offers excellent yields and accommodates a wider range of functional groups. unl.pt For instance, the palladium-catalyzed cross-coupling of aryl bromides or triflates with this compound in the presence of substoichiometric amounts of zinc bromide produces cyclopropyl (B3062369) arenes in very good yields. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to various aryl and heteroaryl bromides, demonstrating compatibility with electron-rich substrates as well as those containing esters, lactones, and thioethers. organic-chemistry.org

Coupling ReactionCatalystReactantsProductYield
Kumada-CorriuNi(dmpe)Cl2This compound, BromobenzenePhenylcyclopropaneModest
Kumada-CorriuNickel CatalystThis compound, o,m,p-Bromotolueneo,m,p-TolylcyclopropaneHigh
NegishiPalladium CatalystThis compound, Aryl bromide/triflate, ZnBr2Cyclopropyl areneVery Good

Construction of Substituted Cyclopropanes with Defined Stereochemistry

This compound is instrumental in the synthesis of polysubstituted cyclopropanes with controlled stereochemistry. The carbometalation of cyclopropenes, which involves the addition of the Grignard reagent across the double bond, is a powerful strategy in this regard. This reaction generates a new this compound intermediate that can be trapped by various electrophiles, leading to the formation of highly substituted cyclopropanes. nih.gov

A key advantage of this method is the ability to achieve high levels of regio- and diastereoselectivity. nih.gov For instance, the addition of primary alkyl Grignard reagents to substituted cyclopropenes can proceed with perfect regioselectivity. nih.gov By stereospecifically trapping the resulting cyclopropylmagnesium intermediate, it is possible to synthesize stereodefined polysubstituted cyclopropanes as a single diastereomer. nih.gov However, it is important to note that these transformations can be sensitive to steric hindrance. nih.gov

Furthermore, modern techniques such as halogen-magnesium exchange reactions have enabled the stereoselective preparation of functionalized cyclopropylmagnesium reagents. The reaction of various cyclopropyl bromides with reagents like i-PrMgCl·LiCl can proceed with complete retention of configuration, yielding configurationally stable magnesium reagents that react stereoselectively with electrophiles. researchgate.net This allows for the synthesis of cyclopropanes with well-defined stereocenters. For example, the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with i-PrMgCl provides a cis-magnesium-carbenoid that reacts with various electrophiles with high retention of configuration. nih.govtechnion.ac.il

Building Blocks for Natural Product Synthesis

The cyclopropyl motif is a common feature in a variety of natural products. unl.pt this compound serves as a crucial building block in the synthesis of these complex molecules.

Introduction of Cyclopropyl Motifs in Pharmaceutical and Agrochemical Intermediates

The introduction of a cyclopropyl group can significantly enhance the biological activity and metabolic stability of pharmaceutical and agrochemical compounds. unl.pt Cyclopropyl bromide itself is a significant pharmaceutical intermediate used in the synthesis of various cyclopropyl-containing drugs. researchgate.net

Preparation of Cyclopropyl-Derived Alcohols, Amines, and Carboxylic Acids

This compound is a versatile precursor for a range of cyclopropyl-containing functional groups, including alcohols, amines, and carboxylic acids.

Cyclopropyl Alcohols: The reaction of this compound with aldehydes and ketones through nucleophilic addition is a standard method for preparing cyclopropyl-containing alcohols. For example, the reaction with epichlorohydrin (B41342) has been used to synthesize cyclopropanol (B106826). caltech.edu

Cyclopropylamines: While direct reaction of this compound to form amines is not typical, it is a precursor to other cyclopropyl compounds that can be converted to amines. For instance, cyclopropylamine (B47189) can be synthesized through methods such as the amination of cyclopropanol or the reductive amination of cyclopropanecarboxaldehyde, both of which can be derived from cyclopropyl Grignard reagents. longdom.org A more direct route involves the cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org

Cyclopropyl Carboxylic Acids: this compound can be carboxylated by reaction with carbon dioxide to yield cyclopropanecarboxylic acid. This provides a straightforward method for introducing a carboxylic acid functionality onto the cyclopropane (B1198618) ring.

Starting MaterialReagent(s)ProductFunctional Group
Aldehyde/KetoneThis compoundCyclopropyl-substituted alcoholAlcohol
AlkanenitrileThis compound, Ti(II), Lewis AcidCyclopropylamineAmine
Carbon DioxideThis compoundCyclopropanecarboxylic acidCarboxylic Acid

Synthesis of Polyfunctionalized Allenes

The reaction of this compound with various propargylic electrophiles serves as a powerful tool for the construction of polyfunctionalized allenes. This transformation typically proceeds through a copper-catalyzed S(_N)2' mechanism, where the nucleophilic cyclopropyl group attacks the γ-carbon of the propargylic system, leading to the formation of the allene (B1206475) with concomitant displacement of a leaving group from the α-carbon. The regioselectivity of this reaction is a key feature, affording the desired allenes in good to excellent yields.

Research has demonstrated the versatility of this method by employing a range of functionalized propargylic substrates. The nature of the leaving group on the propargylic substrate is crucial for the success of the reaction, with mesylates and halides being commonly employed. The choice of copper catalyst can also influence the reaction efficiency, with copper(I) salts, such as cuprous bromide (CuBr), often being preferred.

The scope of the reaction has been shown to tolerate a variety of functional groups on the propargylic substrate, allowing for the synthesis of a diverse array of polyfunctionalized allenes. These functional groups can include ethers, esters, and other moieties that are compatible with the Grignard reagent under the reaction conditions. This tolerance is critical for the application of this methodology in the synthesis of complex molecular architectures.

The following table summarizes representative examples of the synthesis of polyfunctionalized allenes using this compound, highlighting the diversity of substrates and the efficiency of this synthetic route.

Table 1: Synthesis of Polyfunctionalized Allenes via Reaction of this compound with Propargylic Electrophiles

EntryPropargylic ElectrophileCatalystProductYield (%)
11-(4-methoxyphenyl)-3-butyn-2-ol mesylate4-MeO-C₆H₄HCH₃CuBr1-cyclopropyl-1-(4-methoxyphenyl)-1,2-butadiene85
21-phenyl-3-pentyn-2-ol mesylateC₆H₅HC₂H₅CuBr1-cyclopropyl-1-phenyl-1,2-pentadiene82
31-(tert-butyldimethylsilyloxy)-4-phenyl-2-butyneHC₆H₅CH₂OTBDMSCuBr4-cyclopropyl-1-(tert-butyldimethylsilyloxy)-4-phenyl-2,3-butadiene78
4Methyl 4-hydroxy-5-phenyl-2-pentynoate mesylateC₆H₅HCO₂MeCuBrMethyl 2-cyclopropyl-2,3-pentadienoate75
51-chloro-4-phenyl-2-butyneHC₆H₅CH₂ClCuBr1-chloro-4-cyclopropyl-4-phenyl-2,3-butadiene70

The data presented in Table 1 underscores the utility of this compound in the synthesis of structurally diverse and polyfunctionalized allenes. The consistently high yields across a range of substrates with different electronic and steric properties demonstrate the robustness of this synthetic methodology. The ability to incorporate various functional groups opens up avenues for the further elaboration of these allene products into more complex molecules.

Challenges and Future Directions in Cyclopropylmagnesium Bromide Chemistry

Overcoming Functional Group Tolerance Limitations

A significant challenge in the application of Grignard reagents, including cyclopropylmagnesium bromide, is their high reactivity, which leads to poor tolerance for a variety of functional groups. Traditional preparations and reactions are often incompatible with substrates containing acidic protons or electrophilic sites such as esters, ketones, and nitriles.

Recent research has demonstrated that the functional group tolerance of this compound can be significantly improved through the use of additives. In palladium-catalyzed cross-coupling reactions with aryl bromides, the addition of substoichiometric amounts of zinc bromide (ZnBr₂) has proven effective. This additive "softens" the Grignard reagent, mitigating its high reactivity and allowing for successful couplings with substrates that possess sensitive functionalities. organic-chemistry.org This approach has expanded the utility of this compound to include a wider range of complex molecules. organic-chemistry.org

Functional GroupTolerance without AdditiveTolerance with ZnBr₂ Additive organic-chemistry.orgExample Substrate Class
EsterLowHighAryl esters
LactoneLowHighAryl lactones
ThioetherModerateHighAryl thioethers
Electron-rich AromaticsModerateHighElectron-rich aryl bromides

Strategies for Enhancing Reactivity and Selectivity

Beyond functional group tolerance, enhancing the reactivity and stereoselectivity of this compound is crucial for its application in complex syntheses. The inherent reactivity can be low in certain cross-coupling scenarios, and standard formation methods often lack stereochemical control. organic-chemistry.org

Selectivity Enhancement: The direct insertion of magnesium into a substituted cyclopropyl (B3062369) bromide is typically not stereoselective, resulting in a mixture of isomers. A superior strategy for achieving high stereoselectivity is the bromine-magnesium (Br-Mg) exchange reaction. The use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) facilitates this exchange under mild conditions with a high degree of stereoretention. researchgate.net The addition of 1,4-dioxane (B91453) has been shown to further increase the rate of this exchange reaction. researchgate.net This method is a powerful tool for generating stereochemically defined cyclopropylmagnesium reagents.

Preparation MethodTypical StereoselectivityKey Reagents/ConditionsReference
Direct InsertionLow (Mixture of E/Z isomers)Magnesium metal, ethereal solvent
Bromine-Magnesium ExchangeHigh (Retention of configuration)i-PrMgCl·LiCl, THF/dioxane researchgate.net

Development of More Sustainable and Scalable Synthetic Procedures

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For this compound, this involves the use of safer solvents and the design of more efficient, scalable processes.

A key development in sustainable practices is the substitution of traditional ethereal solvents like tetrahydrofuran (B95107) (THF) with 2-methyltetrahydrofuran (B130290) (2-MeTHF). 2-MeTHF is considered a greener solvent due to its higher boiling point, reduced flammability risk, and greater stability, which can lead to more reproducible and safer reactions on a large scale. Furthermore, methodologies that are cost-effective and scalable, such as the palladium-catalyzed cross-coupling mediated by zinc bromide, are crucial for industrial applications in the pharmaceutical and natural product sectors. organic-chemistry.org The future of Grignard-type reactions may also involve moving away from organohalide precursors entirely, with research exploring the use of abundant starting materials like alcohols. researchgate.net

Exploration of Novel Catalytic Systems for Expanding Reaction Scope

Transition metal catalysis is central to the modern utility of this compound, particularly in cross-coupling reactions. While palladium-based catalysts are well-established, research is ongoing to find more cost-effective and versatile catalytic systems.

Palladium Catalysis: The combination of palladium acetate (B1210297) and ligands like tri-tert-butylphosphine (B79228), often with zinc halide additives, remains a highly effective system for coupling this compound with aryl bromides and triflates. organic-chemistry.org

Cobalt Catalysis: A significant advancement is the development of simple and inexpensive cobalt-based catalysts. These systems effectively catalyze the cross-coupling between cyclopropyl Grignard reagents and various alkyl iodides, offering a chemoselective and diastereoconvergent method. organic-chemistry.org

Nickel Catalysis: Nickel catalysts have also been employed for cross-coupling reactions, for instance, with benzylic dithioacetals, showcasing the potential for unique transformations. acs.org

The future in this area lies in creating a broader library of catalysts that can expand the scope of compatible reaction partners, improve efficiency, and reduce the environmental impact associated with precious metal catalysts. sciencedaily.commdpi.com

Catalyst MetalTypical ReactionAdvantagesReference
PalladiumCross-coupling with aryl bromides/triflatesHigh yields, good functional group tolerance (with ZnX₂) organic-chemistry.orgorganic-chemistry.org
CobaltCross-coupling with alkyl iodidesInexpensive, simple system, chemoselective organic-chemistry.org
NickelCross-coupling with benzylic dithioacetalsEnables novel transformations and cascade processes researchgate.netacs.org

Tandem Reactions and Cascade Processes Involving this compound

A frontier in synthetic chemistry is the development of tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.org These processes are highly efficient in terms of atom economy and step economy, rapidly building molecular complexity.

While dedicated cascade reactions initiated by this compound are still an emerging area, the potential is significant. For example, a nickel-catalyzed process involving an initial cross-coupling could be followed by a subsequent intramolecular cyclization. researchgate.net Another conceptual process could involve the cross-coupling of this compound with a substrate that, upon coupling, reveals a new reactive functionality, triggering a second, spontaneous reaction. wikipedia.orgbham.ac.uk The regioselective ring-opening of cyclopropylcarbinyl intermediates, which can be generated from reactions involving cyclopropyl Grignard reagents, points toward the potential for designing such sequential transformations. acs.org The future in this field will involve the rational design of substrates and catalytic systems that can orchestrate these complex, multi-step transformations in a controlled manner.

Q & A

Q. What are the critical safety protocols for handling Cyclopropylmagnesium Bromide in laboratory settings?

this compound requires stringent safety measures due to its reactivity with moisture and flammability. Key protocols include:

  • Ventilation : Use chemical fume hoods with a face velocity ≥100 ft/min to prevent vapor accumulation .
  • Personal Protective Equipment (PPE) : Flame-resistant anti-static clothing, nitrile gloves (tested for permeation resistance), and full-face respirators (N100/P3) if vapor exposure is possible .
  • Storage : Keep in dry, cool conditions (4°C) in sealed, labeled containers. Avoid contact with water, oxidizers, or bases to prevent violent reactions .

Q. Which solvents are optimal for reactions involving this compound?

this compound is commonly used in 2-methyltetrahydrofuran (2-MeTHF) due to its stability and alignment with green chemistry principles. 2-MeTHF reduces flammability risks compared to traditional THF and enhances reaction reproducibility . Avoid protic solvents (e.g., water, alcohols) to prevent premature quenching.

Q. What are the primary synthetic applications of this compound in organic chemistry?

The reagent is widely used to introduce cyclopropane rings into target molecules. Key applications include:

  • Ketone synthesis : Reacting with acyl chlorides (e.g., 3,4-dimethylbenzoyl chloride) to form cyclopropane-containing ketones .
  • Cross-coupling reactions : Palladium-mediated couplings with aryl halides to construct sterically hindered aromatic systems .

Advanced Research Questions

Q. How do zinc halide additives influence palladium-catalyzed cross-coupling reactions with this compound?

Zinc bromide (ZnBr₂) enhances reaction efficiency by stabilizing reactive intermediates and facilitating transmetallation. Studies show:

AdditiveYield (%)Reaction Time (h)Reference
None35–4524
ZnBr₂ (10 mol%)75–856–8

The additive reduces side reactions (e.g., β-hydride elimination) and improves regioselectivity in aryl bromide couplings .

Q. What analytical methods are recommended for characterizing intermediates in this compound reactions?

  • NMR Spectroscopy : Monitor Grignard reagent consumption and intermediate formation (e.g., cyclopropane ring opening) using in situ ¹H/¹³C NMR .
  • GC-MS : Track volatile byproducts (e.g., cyclopropane derivatives) and quantify reaction completion .
  • X-ray Crystallography : Confirm stereochemistry in cyclopropane-containing products .

Q. How can researchers troubleshoot low yields in cyclopropane ring-opening reactions?

Low yields often stem from:

  • Moisture contamination : Ensure anhydrous conditions via solvent distillation and inert atmosphere (N₂/Ar) .
  • Catalyst poisoning : Use rigorously purified substrates and avoid sulfur-containing impurities .
  • Temperature control : Optimize reaction temperatures (e.g., –20°C to 0°C for sensitive intermediates) to prevent decomposition .

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